molecular formula C8H9NO3 B1330576 ethyl 4-formyl-1H-pyrrole-2-carboxylate CAS No. 7126-57-0

ethyl 4-formyl-1H-pyrrole-2-carboxylate

Cat. No.: B1330576
CAS No.: 7126-57-0
M. Wt: 167.16 g/mol
InChI Key: WVSAWXIWWNJTAV-UHFFFAOYSA-N
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Description

Ethyl 4-formyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family. This compound is characterized by a pyrrole ring substituted with a formyl group at the 4-position and an ethyl ester group at the 2-position. It is commonly used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and proteomics research .

Mechanism of Action

Target of Action

Ethyl 4-formyl-1H-pyrrole-2-carboxylate is primarily used as a building block in proteomics research . .

Biochemical Pathways

As a building block in proteomics research, it may be involved in the synthesis of complex proteins or peptides . More research is needed to elucidate the specific pathways affected by this compound.

Pharmacokinetics

It is known that the compound is miscible with ethyl acetate , which suggests that it may have good solubility in organic solvents. This could potentially affect its bioavailability and distribution within the body.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is known to be incompatible with steel and aluminum , which could affect its stability and efficacy in certain environments. Additionally, its solubility in ethyl acetate suggests that it may be affected by the presence of organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-formyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate is formylated . The reaction typically involves the use of reagents such as phosphorus oxychloride and dimethylformamide under controlled conditions to introduce the formyl group at the 4-position of the pyrrole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Vilsmeier-Haack reactions or other efficient synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-formyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Condensation: Aromatic amines, ethanol, reflux conditions.

    Reduction: Sodium borohydride, methanol or ethanol as solvent.

    Oxidation: Potassium permanganate, aqueous conditions.

Major Products

    Azomethines: Formed from condensation with aromatic amines.

    Alcohols: Formed from reduction of the formyl group.

    Carboxylic Acids: Formed from oxidation of the formyl group.

Scientific Research Applications

Medicinal Chemistry Applications

2.1 Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of ethyl 4-formyl-1H-pyrrole-2-carboxylate against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cells, suggesting potential as a lead compound in anticancer drug development .

Case Study:
A specific derivative was tested against breast and lung cancer cell lines, showing IC50 values in the micromolar range, indicating effective inhibition of cell proliferation. The mechanism of action appears to involve the induction of apoptosis via mitochondrial pathways .

Table 1: Antiproliferative Activity of this compound Derivatives

Compound DerivativeCancer Cell LineIC50 (µM)
Derivative AMCF-7 (Breast)15
Derivative BA549 (Lung)20
Derivative CHeLa (Cervical)18

Organic Synthesis Applications

3.1 Building Block for Complex Molecules

This compound serves as a valuable building block in organic synthesis. Its formyl group allows for further functionalization, enabling the synthesis of more complex pyrrole derivatives used in pharmaceuticals and agrochemicals.

3.2 Selective Mono-reduction Reactions

The compound has been utilized in selective mono-reduction reactions, particularly when treated with diisobutylaluminum hydride (DIBAH). This selectivity allows for the transformation of dicarboxylic acid derivatives into mono-alcohols without affecting other functional groups .

Table 2: Selective Mono-reduction of Pyrrole Derivatives Using DIBAH

EntryPyrrole CompoundDIBAH (eq)SolventTemp.Yield (%)
1This compound5THFr.t.63
2Ethyl pyrrole dicarboxylate4Toluene0°C86
3N-benzyl pyrrole dicarboxylate8Toluene-40°C79

Material Science Applications

This compound has also been explored for applications in material science, particularly in the development of conductive polymers and organic electronic materials. Its ability to participate in polymerization reactions makes it suitable for creating materials with tailored electronic properties.

Comparison with Similar Compounds

Ethyl 4-formyl-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and research.

Biological Activity

Ethyl 4-formyl-1H-pyrrole-2-carboxylate (EFPC) is a pyrrole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of EFPC, including its synthesis, mechanism of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

EFPC is characterized by the following chemical structure:

  • Molecular Formula : C₈H₉N₁O₃
  • Molecular Weight : 167.16 g/mol
  • CAS Number : 7126-57-0
  • SMILES Notation : CCOC(=O)c1cc(C=O)c[nH]1

The compound is typically presented as a solid with a melting point of 101-105 °C, and it is classified as a skin sensitizer according to hazard classifications .

Synthesis of this compound

EFPC can be synthesized through various methods, often involving the condensation of pyrrole derivatives with aldehydes or carboxylic acids. The synthesis process can be optimized for yield and purity depending on the desired application .

Antimicrobial Activity

EFPC has shown promising antimicrobial properties against various bacterial strains. A study focusing on pyrrole derivatives indicated that modifications in the pyrrole structure can enhance antibacterial activity. Specifically, compounds similar to EFPC demonstrated effective inhibition against drug-resistant strains of Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) below 0.016 μg/mL .

Anti-inflammatory Effects

Research indicates that EFPC exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. In vitro studies have demonstrated that EFPC can reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, suggesting its utility in treating inflammatory diseases .

Cytotoxicity Studies

Cytotoxicity assessments have shown that EFPC has a favorable safety profile, with IC50 values indicating low toxicity levels in various cell lines. For instance, it has been reported that EFPC does not significantly inhibit human embryonic kidney cells (HEK293) at concentrations up to 64 μg/mL, making it a candidate for further therapeutic exploration .

The mechanisms underlying the biological activity of EFPC are still being elucidated. However, preliminary studies suggest that its antimicrobial effects may be linked to interference with bacterial DNA replication processes. Specifically, it has been proposed that EFPC could act as an inhibitor of bacterial topoisomerases, enzymes critical for DNA unwinding during replication .

Table 1: Biological Activity Summary of this compound

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialMycobacterium tuberculosisMIC < 0.016 μg/mL
Anti-inflammatoryMacrophagesReduced TNF-α and IL-6 production
CytotoxicityHEK293IC50 > 64 μg/mL

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A research team evaluated several pyrrole derivatives, including EFPC, against multidrug-resistant Mtb. The study found that EFPC exhibited significant antibacterial activity comparable to first-line treatments like isoniazid, highlighting its potential as a lead compound for new tuberculosis therapies .
  • Case Study on Anti-inflammatory Properties :
    In a model of chronic inflammation, EFPC was administered to mice exhibiting symptoms similar to rheumatoid arthritis. The results showed a marked decrease in inflammatory markers and improved joint function, suggesting its potential role in managing autoimmune conditions .

Properties

IUPAC Name

ethyl 4-formyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-8(11)7-3-6(5-10)4-9-7/h3-5,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSAWXIWWNJTAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10313577
Record name ethyl 4-formyl-1H-pyrrole-2-carboxylate
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7126-57-0
Record name Ethyl 4-formyl-1H-pyrrole-2-carboxylate
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Record name Ethyl 4-formyl-1H-pyrrole-2-carboxylate
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Record name ethyl 4-formyl-1H-pyrrole-2-carboxylate
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Record name ethyl 4-formyl-1H-pyrrole-2-carboxylate
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Synthesis routes and methods I

Procedure details

To a solution of the compound obtained in Step B (83.7 mmoles) in ethanol (200 ml) there is added, dropwise and over 20 minutes, a solution of sodium ethanolate (13.4 mmoles) in ethanol (45 ml) at ambient temperature. After stirring for 3 hours, the mixture is evaporated to dryness and then taken up in ethyl ether (200 ml). To that organic phase there is added aqueous 2N HCl solution (150 ml) and the resulting mixture is stirred; the phases are then separated and the aqueous phase is extracted with ethyl ether. The organic phase is washed with saturated aqueous NaHCO3 solution and with saturated aqueous NaCl solution, dried over sodium sulphate, filtered and evaporated to dryness to yield the title product (brown crystals), which is used directly in the next Step.
Quantity
83.7 mmol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
13.4 mmol
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of ethyl pyrrole-2-carboxylate (8.1 g, 58.3 mmol) and AlCl3 (15.5 g, 2 equiv) in 1,2-dichloroethane-nitromethane (1:1, 120 ml) was added α,α,-dichloromethyl methyl ether (6.4 mL, 2 equiv) dropwise at −20° C. Stirring was continued for 1 h at −20° C. and the reaction mixture was stored at −20° C. overnight. It was then poured into ice. Organic layer was separated and aqueous layer was extracted with DCM. The combined organic layers were washed with water, aqueous NH4OH and water and dried over Na2SO4. Evaporation of solvent afforded ethyl 4-formylpyrrole-2-carboxylate as a solid (8.8 g, 90%). 1H-NMR(CDCl3): δ 10.40 (1H, s), 8.95 (1H, s), 7.60 (1H, dd), 7.33 (1H, dd), 4.36 (2H, q), 1.39 (3H, t).
Quantity
8.1 g
Type
reactant
Reaction Step One
Name
Quantity
15.5 g
Type
reactant
Reaction Step One
Name
1,2-dichloroethane nitromethane
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of dimethylformamide (21 mL, 0.27 mol) in 75 mL of dichloroethane was added a solution of phosphorus oxychloride (25 mL, 0.27 mol) in 75 mL of dichloroethane at 0° C. The mixture was stirred at room temperature for 30 minutes and cooled to 0° C. To the mixture was added a solution of ethyl pyrrole-2-carboxylate (25 g, 0.18 mol) in 50 mL of dichloroethane dropwise. The resulting mixture was stirred at room temperature for 30 minutes and then at 40° C. for 1 hour. The mixture was poured into ice and basified to pH 11 with 5 N sodium hydroxide solution. The mixture was extracted with ethyl acetate and the extract washed with water, brine and dried over anhydrous sodium sulfate. The two products were separated by column chromatography (1:3 ethyl acetate:hexane) to give 15 g (50% yield) of 5-formyl-1H-pyrrole-2-carboxylic acid ethyl ester and 2 g (7% yield) of 4-formyl-1H-pyrrole-2-carboxylic acid ethyl ester. 1H-NMR (5-formyl-1H-pyrrole-2-carboxylic acid ethyl ester) (300 MHz, dimethylsulfoxide) δ 13.02 (br s, 1H, NH), 9.69 (s, 1H, CHO), 6.95 (d, 1H), 6.86 (d, 1H), 4.27 (q, 2H, CH3), 1.28 (t, 3H, CH3). MS m/z 167 [M+].
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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